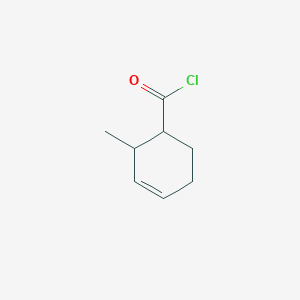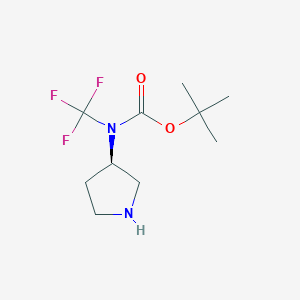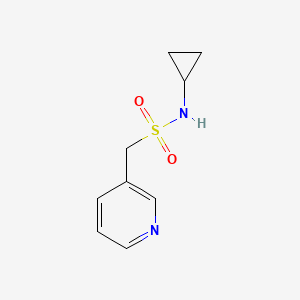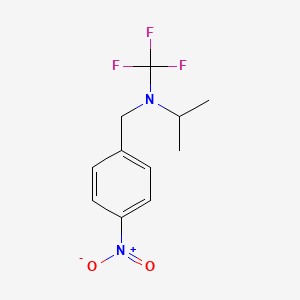
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that features both a nitrobenzyl group and a trifluoromethyl group. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzyl chloride and trifluoromethylpropan-2-amine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is anhydrous dichloromethane.
Catalysts and Reagents: Catalysts such as triethylamine may be used to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反应分析
Types of Reactions
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Addition: The trifluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Addition: Electrophiles such as halogens or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized benzyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Use in the development of specialty chemicals and materials.
作用机制
The mechanism by which N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine exerts its effects depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
N-(4-nitrobenzyl)-N-methylpropan-2-amine: Similar structure but lacks the trifluoromethyl group.
N-(4-nitrobenzyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a longer carbon chain.
Uniqueness
N-(4-nitrobenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the nitrobenzyl and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects.
属性
分子式 |
C11H13F3N2O2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC 名称 |
N-[(4-nitrophenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H13F3N2O2/c1-8(2)15(11(12,13)14)7-9-3-5-10(6-4-9)16(17)18/h3-6,8H,7H2,1-2H3 |
InChI 键 |
WXTXTDFTWYORMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


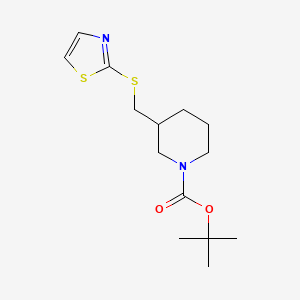
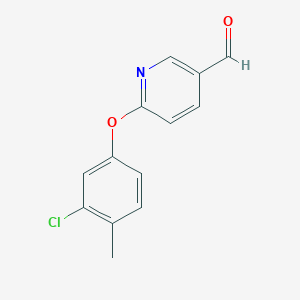
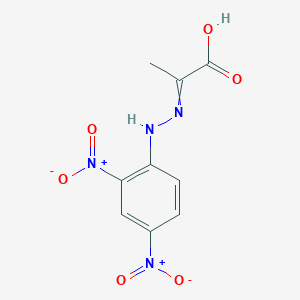
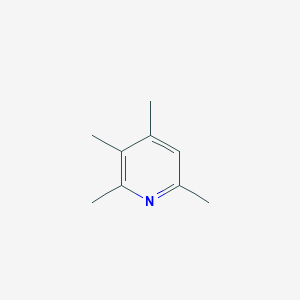
![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
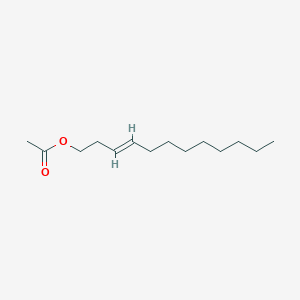
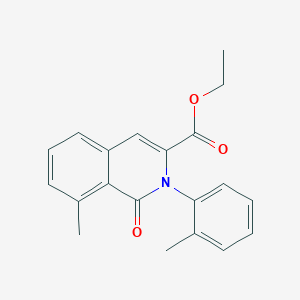
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)
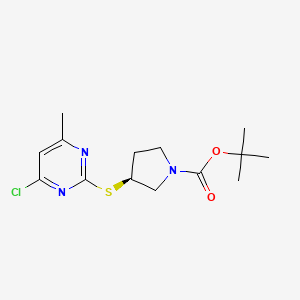
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)
